molecular formula C11H8N2O2S3 B5619151 N-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

N-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

Cat. No.: B5619151
M. Wt: 296.4 g/mol
InChI Key: SMXHVQAMCHVKBE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. Benzothiazole is a bicyclic structure containing both benzene and thiazole rings, while thiophene is a five-membered ring containing sulfur. The sulfonamide group (-SO2NH2) is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide typically involves the condensation of 2-aminobenzenethiol with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as using water as a solvent or employing microwave irradiation, may also be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-pyridinecarboxamide
  • N-(1,3-benzothiazol-2-yl)-2-furamide
  • N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide stands out due to its unique combination of benzothiazole and thiophene rings, along with the sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S3/c14-18(15,10-6-3-7-16-10)13-11-12-8-4-1-2-5-9(8)17-11/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXHVQAMCHVKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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